molecular formula C28H40N4O6 B12191266 2,2'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide)

2,2'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide)

Cat. No.: B12191266
M. Wt: 528.6 g/mol
InChI Key: KRPAPTUOIXRSGF-UHFFFAOYSA-N
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Description

2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide) is a complex organic compound that belongs to the class of macrocyclic compounds It is characterized by its large ring structure containing multiple oxygen and nitrogen atoms, which can form stable complexes with various metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide) typically involves the following steps:

    Formation of the Macrocyclic Ring: The macrocyclic ring is synthesized by reacting 1,2-bis(2-iodoethoxy)ethane with a diamine such as ethylenediamine in the presence of a base like sodium carbonate.

    Introduction of the Amide Groups: The macrocyclic ring is then reacted with phenylacetyl chloride in the presence of a base like triethylamine to introduce the N-phenylacetamide groups. This reaction is typically carried out in a solvent such as dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Complexation Reactions: Metal salts such as copper(II) chloride or nickel(II) nitrate can be used as reagents. The reactions are typically carried out in solvents like methanol or ethanol at room temperature.

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide) involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the macrocyclic ring can coordinate with metal ions, forming a stable complex. This complexation can affect the reactivity and properties of the metal ions, making them more suitable for specific applications such as catalysis or drug delivery .

Comparison with Similar Compounds

Similar Compounds

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound is similar in structure but lacks the N-phenylacetamide groups.

    1,10-Diaza-18-crown-6: Another macrocyclic compound with a similar ring structure but different functional groups.

Uniqueness

2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide) is unique due to the presence of the N-phenylacetamide groups, which can influence its reactivity and properties. These groups can participate in additional interactions, such as hydrogen bonding or π-π stacking, which can enhance the stability and functionality of the compound in various applications .

Properties

Molecular Formula

C28H40N4O6

Molecular Weight

528.6 g/mol

IUPAC Name

2-[16-(2-anilino-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-N-phenylacetamide

InChI

InChI=1S/C28H40N4O6/c33-27(29-25-7-3-1-4-8-25)23-31-11-15-35-19-21-37-17-13-32(14-18-38-22-20-36-16-12-31)24-28(34)30-26-9-5-2-6-10-26/h1-10H,11-24H2,(H,29,33)(H,30,34)

InChI Key

KRPAPTUOIXRSGF-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CC(=O)NC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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